DPMA as a Superior N-Source in Iridium-Catalyzed Asymmetric Reductive Amination
In iridium-catalyzed direct asymmetric reductive amination (DARA), DPMA is highlighted as a 'universal amine source' that provides excellent stereocontrol and yields chiral amines. While benzylamines are also used as N-sources, DPMA's resulting N-diphenylmethyl group is readily deprotected under mild conditions to yield the desired primary amine, a key advantage over other N-substituents that may require harsher cleavage methods [1]. The methodology using DPMA is suitable for a wide range of ketones, consistently delivering chiral amines in high yields and enantioselectivity [2].
| Evidence Dimension | Suitability as an N-source in asymmetric reductive amination |
|---|---|
| Target Compound Data | Widely applicable; provides chiral amines in high yields and enantioselectivity with facile deprotection. |
| Comparator Or Baseline | Other N-sources like benzylamines or aryl amines. |
| Quantified Difference | DPMA is reported as a 'universal amine source', indicating a broader scope and superior performance compared to other amines [1]. The key differentiator is the facile deprotection of the Dpm group to yield primary amines. |
| Conditions | Iridium-phosphoramidite catalyst system, various ketone substrates [REFS-1, REFS-2]. |
Why This Matters
For chemists seeking to synthesize primary chiral amines via reductive amination, DPMA offers a more versatile and operationally simpler pathway compared to alternative amine sources.
- [1] Z. Wu, et al. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Org. Chem. Front., 2017, 4, 1739-1743. View Source
- [2] Y. Hu, et al. Direct Catalytic Asymmetric Reductive Amination of Aliphatic Ketones Utilizing Diphenylmethanamine as Coupling Partner. Org. Lett. 2017, 19, 10, 2588-2591. View Source
